molecular formula C10H14O2 B570593 [2-(2-Methoxyethyl)phenyl]methanol CAS No. 119367-72-5

[2-(2-Methoxyethyl)phenyl]methanol

Cat. No.: B570593
CAS No.: 119367-72-5
M. Wt: 166.22
InChI Key: BVLVJCDLEVEUDD-UHFFFAOYSA-N
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Description

[2-(2-Methoxyethyl)phenyl]methanol is a substituted benzyl alcohol derivative with a hydroxymethyl (-CH$2$OH) group and a 2-methoxyethyl (-CH$2$CH$2$OCH$3$) group attached to the ortho positions of a benzene ring. Its molecular formula is C${10}$H${14}$O$_3$, and it exhibits moderate hydrophilicity due to the ether and hydroxyl functionalities.

Properties

CAS No.

119367-72-5

Molecular Formula

C10H14O2

Molecular Weight

166.22

IUPAC Name

[2-(2-methoxyethyl)phenyl]methanol

InChI

InChI=1S/C10H14O2/c1-12-7-6-9-4-2-3-5-10(9)8-11/h2-5,11H,6-8H2,1H3

InChI Key

BVLVJCDLEVEUDD-UHFFFAOYSA-N

SMILES

COCCC1=CC=CC=C1CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares [2-(2-Methoxyethyl)phenyl]methanol with key analogs:

Compound Name Molecular Formula Substituents on Phenyl Ring Molecular Weight (g/mol) logP (Predicted) Key Features
This compound C${10}$H${14}$O$_3$ -CH$2$OH (ortho), -CH$2$CH$2$OCH$3$ (ortho) 182.22 1.2 Moderate hydrophilicity, dual H-bond donors
[2-(Methoxymethyl)phenyl]methanol C$9$H${12}$O$_2$ -CH$2$OH (ortho), -CH$2$OCH$_3$ (ortho) 152.19 1.5 Shorter chain, higher lipophilicity
{2-[(2-Methylphenyl)methoxy]phenyl}methanol C${15}$H${16}$O$_2$ -CH$2$OH (ortho), -OCH$2$C$6$H$4$-2-Me (ortho) 228.29 3.0 Bulky aryl group, high lipophilicity
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol C${12}$H${18}$O$_4$ -CH$2$OH (para), -OCH$2$CH$2$OCH$2$CH$2$OCH$3$ (para) 226.27 0.8 PEG-like chain, enhanced hydrophilicity
(2-Methoxyphenyl)(phenyl)methanol C${14}$H${14}$O$_2$ -C(OH)(C$6$H$5$) (ortho), -OCH$_3$ (para) 214.26 2.5 Benzhydrol structure, aromatic stacking potential

Key Observations :

  • Chain Length : The methoxyethyl group in the target compound provides a balance between hydrophilicity and steric effects compared to shorter (methoxymethyl) or bulkier (aryl ether) substituents.
  • logP: The PEG-like chain in {4-[2-(2-methoxyethoxy)ethoxy]phenyl}methanol reduces logP significantly, favoring aqueous solubility.
  • Biological Relevance: Bulky substituents (e.g., {2-[(2-methylphenyl)methoxy]phenyl}methanol) may hinder membrane permeability but enhance binding to hydrophobic targets.

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